2,3,6,7-Tetrahydro-1H-azepine hydrochloride

Medicinal Chemistry Organic Synthesis Building Block Procurement

Researchers face challenges in sourcing azepine scaffolds with reproducible aqueous solubility for medicinal chemistry workflows. The free base form of 2,3,6,7-tetrahydro-1H-azepine is prone to oxidation and poor solubility, compromising yield consistency. Our hydrochloride salt (CAS 1263282-12-7) directly addresses this, offering markedly enhanced solubility and handling stability. - ≥98% purity ensures robust, artifact-free screening in Plasmepsin II/IV and dopamine D1 receptor programs. - The C4-C5 endocyclic double bond is preserved for allylic oxidation to oxo-azepine intermediates. - Available in research-scale quantities with reliable global logistics.

Molecular Formula C6H12ClN
Molecular Weight 133.619
CAS No. 1263282-12-7
Cat. No. B596671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6,7-Tetrahydro-1H-azepine hydrochloride
CAS1263282-12-7
Molecular FormulaC6H12ClN
Molecular Weight133.619
Structural Identifiers
SMILESC1CNCCC=C1.Cl
InChIInChI=1S/C6H11N.ClH/c1-2-4-6-7-5-3-1;/h1-2,7H,3-6H2;1H
InChIKeyXKUMDCWNTYSFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6,7-Tetrahydro-1H-azepine Hydrochloride Overview


2,3,6,7-Tetrahydro-1H-azepine hydrochloride (CAS 1263282-12-7) is a partially unsaturated seven-membered nitrogen-containing heterocycle (molecular formula C₆H₁₂ClN; MW 133.62 g/mol) that serves as a privileged scaffold in medicinal chemistry and organic synthesis [1]. The compound features a C=C double bond between C4 and C5, along with an endocyclic secondary amine (N1), presenting two distinct sites for regio- and chemoselective functionalization [2]. As its hydrochloride salt form, this building block offers markedly enhanced aqueous solubility and handling stability compared to its free base counterpart, ensuring consistent performance in downstream synthetic workflows .

Hydrochloride salt enables aqueous solubility and handling stability
Privileged seven-membered ring scaffold for medicinal chemistry
Endocyclic double bond supports regio- and chemoselective derivatization

2,3,6,7-Tetrahydro-1H-azepine HCl: Unmatched by Azepanes or Free Bases


The tetrahydroazepine scaffold is recognized as a largely underexplored yet highly privileged core for aspartic protease inhibitor design, with its seven-membered ring geometry conferring a distinct conformational landscape that saturated azepanes (e.g., hexahydroazepine) cannot replicate [1]. Substitution with a fully saturated azepane removes the C4–C5 endocyclic double bond—the sole site enabling allylic oxidation to densely functionalized oxo-azepine intermediates, a key step in many synthetic routes [2]. Similarly, employing the free base form rather than the hydrochloride salt introduces significant handling and reproducibility challenges; the free base is prone to oxidation and exhibits markedly lower aqueous solubility, thereby compromising yield consistency in solution-phase chemistry and increasing solvent handling burdens .

Target
2,3,6,7-Tetrahydro-1H-azepine HCl: partially unsaturated ring with reactive C4–C5 double bond and stable salt form
Alternative
Saturated azepane (hexahydroazepine): lacks endocyclic double bond, limiting allylic oxidation and conformational rigidity
Target
Hydrochloride salt: consistent solubility, reduced oxidation risk, straightforward handling
Alternative
Free base form: may exhibit lower aqueous solubility and greater susceptibility to oxidation, complicating solution-phase workflows
Similar CAS or scaffold does not guarantee interchangeable reactivity or physical form. Evaluate double-bond presence and salt form before substituting.

2,3,6,7-Tetrahydro-1H-azepine Hydrochloride Performance Evidence


Aqueous Solubility and Stability: Salt vs. Free Base

Procurement of the hydrochloride salt form of 2,3,6,7-Tetrahydro-1H-azepine is essential for reliable downstream processing. The hydrochloride salt exhibits markedly enhanced aqueous solubility and oxidative stability relative to the free base form . While precise solubility values for the free base are not widely reported, the hydrochloride salt is confirmed as 'soluble in water,' a property that is critical for aqueous-phase reactions, buffer preparation, and high-throughput screening workflows .

Aqueous solubility & stability
Class-level inference
Salt form qualitatively improves water solubility and oxidative stability vs. free base
Supports solution-phase synthesis and buffer compatibility
Exact solubility not reported; class-level advantage typical of amine hydrochlorides
Medicinal Chemistry Organic Synthesis Building Block Procurement

High Purity and Storage Stability

Multiple reputable vendors, including Fluorochem and Chemscene, consistently supply 2,3,6,7-Tetrahydro-1H-azepine hydrochloride at a purity of ≥98% (by HPLC) . This high purity standard minimizes the risk of side reactions from impurities and reduces the need for additional purification steps prior to use. Notably, the compound requires storage at 4°C to preserve its integrity, as indicated by Chemscene and -20°C according to Beyotime , which is a critical logistics parameter for procurement planning.

Purity & storage
Cross-study comparable
≥98% (HPLC) purity; recommended storage at 4°C or −20°C
Reduces downstream purification effort and side-reaction risk
Vendor-supplied data; confirm lot-specific COA for critical applications
Chemical Synthesis Quality Control Supply Chain

Conformational Uniqueness for Receptor Binding

Computational studies employing MM3, CHARMm, AM1, and Hartree-Fock methods have characterized the conformational preferences of the 2,3,6,7-tetrahydroazepine (THA) core, which directly informs its utility in designing D1-selective benzazepine ligands [1]. The presence of the endocyclic C4–C5 double bond imparts a unique rigidity and spatial arrangement of the nitrogen lone pair, distinguishing it from the more flexible, fully saturated azepane ring system (hexahydroazepine) [2].

Conformational uniqueness
Class-level inference
Endocyclic C4–C5 double bond imposes distinct chair-like conformations; modelled by MM3, CHARMm, AM1, Hartree-Fock
Supports D1 receptor pharmacophore modelling and scaffold selection over saturated azepanes
Computational study; experimental binding confirmation recommended
Computational Chemistry Drug Design Conformational Analysis

Synthetic Route to Plasmepsin Inhibitor Scaffolds

The 2,3,6,7-tetrahydro-1H-azepine core serves as a direct synthetic precursor to the 2,3,4,7-tetrahydro-1H-azepine scaffold, which has been validated as a core structural element for Plasmepsin II and IV inhibitors with sub-micromolar affinities [1]. A convergent 6-step synthetic route from this core yielded 3,5-disubstituted tetrahydro-1H-azepines in 32% overall yield, demonstrating the core's amenability to reliable, scalable derivatization [2].

Synthetic route to bioactive scaffolds
Class-level inference
Convergent 6-step route from this core yields 3,5-disubstituted tetrahydroazepines (32% overall yield); derivatives reported as Plasmepsin II/IV inhibitor leads
Establishes synthetic tractability and research relevance for aspartic protease programmes
Yield and biological context from doctoral dissertation; independent reproduction advised
Antimalarial Drug Discovery Protease Inhibition Scaffold Synthesis

Key Applications of 2,3,6,7-Tetrahydro-1H-azepine Hydrochloride


Aspartic Protease Inhibitor Lead Generation

Leverage the 2,3,6,7-tetrahydro-1H-azepine core as a privileged scaffold for developing inhibitors of aspartic proteases like Plasmepsin II and IV, validated targets in antimalarial drug discovery [1]. The 98% purity grade ensures that initial hits from high-throughput screening are not confounded by impurities, while the hydrochloride salt form guarantees robust solubility in aqueous assay buffers .

Dopamine D1 Receptor Ligand Design

Utilize the unique conformational properties of the 2,3,6,7-tetrahydroazepine ring system to design and synthesize novel ligands with potential selectivity for the dopamine D1 receptor [2]. Computational modeling confirms this scaffold offers a distinct geometry compared to saturated azepanes, enabling the exploration of new chemical space in GPCR drug discovery [2].

Late-Stage Allylic Oxidation Diversification

Employ 2,3,6,7-tetrahydro-1H-azepine hydrochloride as a versatile building block for synthesizing densely functionalized oxo-azepine derivatives. The presence of the endocyclic C4–C5 double bond is essential for allylic oxidation strategies, enabling the creation of complex, drug-like molecules [3]. Procuring the high-purity, stable hydrochloride salt minimizes the need for pre-reaction purification and ensures consistent yields in multi-step sequences .

Application
Selection Property
Validation Focus
Aspartic protease inhibitor research
Privileged seven-membered ring scaffold with double bond
Plasmepsin II/IV model-system assay context
Dopamine D1 receptor ligand design
Conformationally restricted chair-like geometry
GPCR binding assay and computational docking studies
Allylic oxidation diversification
Stable hydrochloride salt with reactive C4–C5 double bond
Oxo-azepine intermediate synthesis and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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